molecular formula C12H15Cl2NO B14001381 4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde CAS No. 92960-41-3

4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde

Cat. No.: B14001381
CAS No.: 92960-41-3
M. Wt: 260.16 g/mol
InChI Key: CSOPQTRNTUWLEV-UHFFFAOYSA-N
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Description

4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde is an organic compound with the molecular formula C11H13Cl2NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bis(2-chloroethyl)amino group and a methyl group at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-methylbenzaldehyde} + \text{bis(2-chloroethyl)amine} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of appropriate solvents, catalysts, and temperature control to maximize yield and purity. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid.

    Reduction: 4-[Bis(2-chloroethyl)amino]-3-methylbenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 4-[Bis(2-azidoethyl)amino]-3-methylbenzaldehyde.

Scientific Research Applications

4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its structural similarity to nitrogen mustards.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can alkylate DNA, leading to cross-linking and inhibition of DNA replication and transcription. The molecular targets include guanine bases in DNA, which are particularly susceptible to alkylation. This mechanism is similar to that of other nitrogen mustard compounds, which are known for their cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.

    Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma.

    Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.

Uniqueness

4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and biological properties

Properties

CAS No.

92960-41-3

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]-3-methylbenzaldehyde

InChI

InChI=1S/C12H15Cl2NO/c1-10-8-11(9-16)2-3-12(10)15(6-4-13)7-5-14/h2-3,8-9H,4-7H2,1H3

InChI Key

CSOPQTRNTUWLEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N(CCCl)CCCl

Origin of Product

United States

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